1-[4-(TERT-BUTYL)BENZYL]-4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINE
Overview
Description
1-[4-(TERT-BUTYL)BENZYL]-4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINE is a complex organic compound known for its unique chemical structure and properties This compound features a piperazine ring substituted with a tert-butylbenzyl group and a dichlorophenylsulfonyl group
Preparation Methods
The synthesis of 1-[4-(TERT-BUTYL)BENZYL]-4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with Tert-Butylbenzyl Group: The piperazine ring is then reacted with tert-butylbenzyl chloride under basic conditions to introduce the tert-butylbenzyl group.
Introduction of Dichlorophenylsulfonyl Group: Finally, the compound is reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base to attach the dichlorophenylsulfonyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[4-(TERT-BUTYL)BENZYL]-4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-[4-(TERT-BUTYL)BENZYL]-4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(TERT-BUTYL)BENZYL]-4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
1-[4-(TERT-BUTYL)BENZYL]-4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINE can be compared with similar compounds, such as:
1-(4-Tert-Butylbenzyl)piperazine: Lacks the dichlorophenylsulfonyl group, resulting in different chemical properties and reactivity.
4-(2,5-Dichlorophenylsulfonyl)piperazine: Lacks the tert-butylbenzyl group, leading to variations in biological activity and applications.
N-Benzylpiperazine: A simpler structure with different pharmacological properties and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-(2,5-dichlorophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O2S/c1-21(2,3)17-6-4-16(5-7-17)15-24-10-12-25(13-11-24)28(26,27)20-14-18(22)8-9-19(20)23/h4-9,14H,10-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQZKDOINFYNSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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